molecular formula C4H9BrO2 B12569255 2-Bromo-1-ethoxyethan-1-ol CAS No. 294864-24-7

2-Bromo-1-ethoxyethan-1-ol

Katalognummer: B12569255
CAS-Nummer: 294864-24-7
Molekulargewicht: 169.02 g/mol
InChI-Schlüssel: RLSMARKFQHRDIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-ethoxyethan-1-ol is an organic compound with the molecular formula C4H9BrO2 It is a brominated alcohol and ether, characterized by the presence of both a bromine atom and an ethoxy group attached to an ethan-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-1-ethoxyethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 1-ethoxyethanol. This reaction typically uses bromine (Br2) or hydrobromic acid (HBr) as the brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-ethoxyethan-1-ol undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 1-ethoxyethanol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of 1-ethoxyethanol or ethoxyethanamine derivatives.

    Oxidation: Formation of ethoxyacetaldehyde or ethoxyacetic acid.

    Reduction: Formation of 1-ethoxyethanol.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-ethoxyethan-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving brominated substrates. It can be used to investigate the mechanisms of enzyme inhibition and activation.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-ethoxyethan-1-ol involves its reactivity as a brominated alcohol and ether. The bromine atom can participate in nucleophilic substitution reactions, while the ethoxy group can undergo various transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Bromo-2-ethoxyethane: Similar structure but lacks the hydroxyl group.

    2-Bromo-1,1-diethoxyethane: Contains two ethoxy groups instead of one.

    2-Bromoethanol: Lacks the ethoxy group, making it more reactive.

Uniqueness

2-Bromo-1-ethoxyethan-1-ol is unique due to the presence of both a bromine atom and an ethoxy group attached to an ethan-1-ol backbone. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

294864-24-7

Molekularformel

C4H9BrO2

Molekulargewicht

169.02 g/mol

IUPAC-Name

2-bromo-1-ethoxyethanol

InChI

InChI=1S/C4H9BrO2/c1-2-7-4(6)3-5/h4,6H,2-3H2,1H3

InChI-Schlüssel

RLSMARKFQHRDIP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(CBr)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.